![molecular formula C17H18N2O4 B1358521 Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 887407-34-3](/img/structure/B1358521.png)
Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in sleep aids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via the modified Chichibabin reaction of aromatic aldehydes with 4′-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of Pd/C .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 4,4′-bibenzo[c]thiophene derivatives exhibit bathochromic shifts in their photoabsorption and fluorescence maxima .Scientific Research Applications
Chemical Transformations
- Rearrangement Reactions : Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various rearrangement reactions under different conditions. For example, under refluxing conditions, it can produce tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester as a major product, among others (Kim, 1986).
Synthesis Processes
- Hantzsch Condensation Reaction : This compound can be synthesized via Hantzsch condensation, which involves reactions under microwave irradiation in the presence of iodine under solvent-free conditions (Zhang, Pan, & Liu, 2009).
Enantioselective Applications
- Enantioselective Hydrolysis : It's used to study the enantioselective hydrolysis by Candida rugosa lipase, showing high enantiomeric ratios under specific conditions (Sobolev et al., 2002).
Crystallography and Molecular Structure
- X-ray Crystallography Studies : The compound's derivatives have been analyzed through X-ray crystallography, which provides insights into their molecular structures and interactions (Jasinski et al., 2013).
Pharmacological Research
- Synthesis of Antimicrobial Compounds : It's used in synthesizing new derivatives that show significant antimicrobial properties (Prakash et al., 2011).
- Pharmacological Activities : The compound's derivatives are studied for their coronary vasodilation and antihypertensive activities (Meyer et al., 1981).
Polymer Chemistry
- Polymer Synthesis : It's involved in synthesizing aromatic poly(amide–imide)s, demonstrating potential applications in advanced polymer chemistry (Behniafar & Banihashemi, 2004).
Chemical Properties and Reactions
- Chemical Reactions Analysis : Its reactions with various electrophiles have been analyzed to understand its chemical properties and potential applications (Bacon & Osuntogun, 1980).
Mechanism of Action
Target of Action
Similar compounds have been known to target various biological systems, including antimicrobial activity .
Mode of Action
Related compounds have been shown to interact with their targets through various mechanisms, including membrane perturbation and intracellular interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in antimicrobial activity .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, and these studies could provide insights into the potential adme properties of this compound .
Result of Action
Related compounds have been shown to have potent antibacterial activity against both gram-positive and gram-negative strains .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8H,18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSSPDUGIRSWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157831 |
Source
|
Record name | 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
CAS RN |
887407-34-3 |
Source
|
Record name | 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887407-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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